molecular formula C11H12BrNO2 B6326187 1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol CAS No. 857650-99-8

1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol

Cat. No.: B6326187
CAS No.: 857650-99-8
M. Wt: 270.12 g/mol
InChI Key: COSIBAUGENDNAM-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol (IUPAC name: 4-hydroxy-1-(5-bromopyridin-2-yl)cyclohexan-1-one) is a brominated heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a cyclohexanol moiety containing a ketone group at the 4-position. This structure combines the electron-withdrawing effects of bromine with the hydrogen-bonding capacity of the hydroxyl and ketone groups, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

4-(5-bromopyridin-2-yl)-4-hydroxycyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-8-1-2-10(13-7-8)11(15)5-3-9(14)4-6-11/h1-2,7,15H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSIBAUGENDNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C2=NC=C(C=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromopyridine.

    Formation of Cyclohexanone Derivative: Cyclohexanone is reacted with a suitable reagent, such as a Grignard reagent or an organolithium compound, to introduce the desired substituent at the 1-position.

    Coupling Reaction: The 5-bromopyridine is then coupled with the cyclohexanone derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of 1-(5-Bromopyridin-2-yl)-4-oxocyclohexanone.

    Reduction: Formation of 1-(5-Bromopyridin-2-yl)-4-hydroxycyclohexanol.

    Substitution: Formation of 1-(5-Aminopyridin-2-yl)-4-oxocyclohexan-1-ol or 1-(5-Thiopyridin-2-yl)-4-oxocyclohexan-1-ol.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromopyridine moiety can interact with aromatic residues in the binding site, while the cyclohexanone ring provides structural stability and specificity.

Comparison with Similar Compounds

Structural Analogues: Key Features and Differences

Table 1: Structural Comparison of this compound with Analogues

Compound Name Molecular Formula Substituent Position Core Structure Functional Groups Notable Properties
This compound C₁₁H₁₂BrNO₂ 5-Bromo on pyridine Cyclohexanol + ketone -OH, -C=O, Br High polarity; ketone enhances reactivity
2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol C₁₁H₁₅BrN₂O 5-Bromo on pyridine Cyclohexanol -OH, -NH-, Br Amine group enables nucleophilic reactions
Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine C₁₁H₁₅BrN₂O 5-Bromo on pyridine Cyclohexane + amine -O-, -NH₂, Br Ether linkage improves stability
1-(5-Bromopyridin-2-yl)cyclopropan-1-ol C₈H₈BrNO 5-Bromo on pyridine Cyclopropanol -OH, Br Ring strain increases reactivity
3-(5-Bromopyridin-2-yl)propan-1-ol C₈H₁₀BrNO 5-Bromo on pyridine Propanol -OH, Br Flexible chain enhances solubility
1-(2-Bromopyridin-3-yl)cyclohexan-1-ol C₁₁H₁₄BrNO 2-Bromo on pyridine Cyclohexanol -OH, Br Bromine position alters electronic effects

Chemical Reactivity and Functional Group Influence

  • Ketone vs. Amine/Amino Groups: The 4-oxo group in the target compound introduces electrophilic character, facilitating reactions such as nucleophilic additions or condensations. In contrast, amino derivatives (e.g., 2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol) are more nucleophilic, enabling participation in coupling reactions .
  • Bromine Position : The 5-bromo substituent on pyridine in the target compound directs electrophilic substitution to the 3-position, whereas 2-bromo isomers (e.g., 1-(2-Bromopyridin-3-yl)cyclohexan-1-ol) exhibit distinct regioselectivity .
  • Ring Size Effects : Cyclopropane derivatives (e.g., 1-(5-Bromopyridin-2-yl)cyclopropan-1-ol) exhibit higher ring strain, enhancing reactivity in ring-opening reactions compared to the more stable cyclohexane framework .

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